1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3,3-Dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid (DMTBCA) is a synthetic molecule that has recently been used in a variety of scientific research applications. DMTBCA is a derivative of the triazole class of compounds, which are known for their ability to form strong hydrogen bonds. DMTBCA is a highly reactive molecule that has been used in a variety of research studies, including biochemical and physiological studies.
Scientific Research Applications
Synthesis via Ruthenium-catalyzed Cycloaddition : The 5-amino-1,2,3-triazole-4-carboxylic acid, a derivative similar to 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid, demonstrates potential for the synthesis of biologically active compounds and peptidomimetics, utilizing ruthenium-catalyzed cycloaddition. This method allows for the creation of triazole-containing dipeptides and HSP90 inhibitors, showcasing its applicability in drug discovery (Ferrini et al., 2015).
Intermolecular Hydrogen Bonding Applications : Research on similar compounds, such as 2,2-dimethylbutynoic acid with a pyridone terminus, highlights the potential for molecular recognition through intermolecular hydrogen bonding. This characteristic could be leveraged in the design of novel molecular sensors or materials (Wash et al., 1997).
One-Pot Tandem Reaction for Triazole Synthesis : The synthesis of substituted 1H-1,2,3-triazole-4-carboxylic acids, through a one-pot tandem reaction involving arylazides and ethyl 4-chloro-3-oxobutanoate, showcases a versatile approach to creating triazole derivatives. This methodology could be adapted for the synthesis of compounds similar to 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid for various research applications (Pokhodylo et al., 2010).
Regioselective Cross-Coupling Reactions : The use of the carboxylic acid anion moiety as a directing group in cross-coupling reactions offers a pathway for the selective synthesis of substituted nicotinic acids and triazoles. This technique could be applicable in the targeted modification of 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid for specific research purposes (Houpis et al., 2010).
properties
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)7(13)5-12-4-6(8(14)15)10-11-12/h4H,5H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWWMBAMKOVBBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=C(N=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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